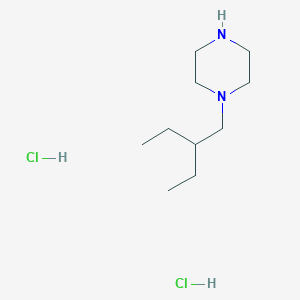
1-(2-Ethylbutyl)piperazine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Ethylbutyl)piperazine;dihydrochloride” is a chemical compound with the molecular formula C10H24Cl2N2 . It has a molecular weight of 243.22. The IUPAC name for this compound is 1-(2-ethylbutyl)piperazine dihydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H22N2.2ClH/c1-3-10(4-2)9-12-7-5-11-6-8-12;;/h10-11H,3-9H2,1-2H3;2*1H . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Piperazine Derivatives in Therapeutic Uses
Piperazine is a significant component in drug design, contributing to a wide range of therapeutic applications. Its derivatives have been incorporated into various drugs targeting conditions such as psychosis, depression, cancer, viral infections, and more. Modifying the substitution pattern on the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules. This versatility underlines piperazine's role in the discovery of new pharmacological agents, highlighting its importance in the development of drugs with improved pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).
Anti-mycobacterial Activity
Piperazine, utilized as a core structure in many pharmaceuticals, shows potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design and structure-activity relationship (SAR) of piperazine-based anti-tuberculosis molecules are of particular interest to medicinal chemists. This highlights the scaffold's potential in developing selective, cost-effective anti-mycobacterial agents, which is crucial in addressing tuberculosis, especially drug-resistant forms (Girase et al., 2020).
Antidepressant and Antipsychotic Properties
Piperazine derivatives have been found effective in the treatment of depression and psychosis, forming the basis of several clinical applications. Their inclusion in drugs like buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone, among others, showcases their role in managing mental health conditions. The derivatives are metabolized into 1-aryl-piperazines, which exhibit a variety of effects on serotonin receptors, highlighting the therapeutic potential of piperazine in mental health treatment (Caccia, 2007).
Novel Opioid-like Compounds
The study of novel psychoactive substances, such as 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45), reveals opioid-like effects. These substances, available over the Internet, have shown potential in opioid addiction treatment and pain management. Despite their therapeutic potential, there is a need for further investigation into their safety, efficacy, and dependency profiles (Siddiqi et al., 2015).
Tuberculosis Treatment Developments
Macozinone, a piperazine-benzothiazinone derivative, is in clinical studies for tuberculosis treatment. It targets decaprenylphospohoryl ribose oxidase DprE1, crucial for the cell wall synthesis in Mycobacterium tuberculosis. Initial clinical trials offer optimism for developing more efficient TB drug regimens, showcasing the potential of piperazine derivatives in addressing global health challenges (Makarov & Mikušová, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
Mécanisme D'action
Target of Action
It is known that piperazine compounds, which 1-(2-ethylbutyl)piperazine;dihydrochloride is a derivative of, generally target parasites .
Mode of Action
This compound, similar to other piperazine compounds, mediates its action by paralyzing parasites . This paralysis allows the host body to easily remove or expel the invading organism .
Biochemical Pathways
Given its similarity to other piperazine compounds, it can be inferred that it affects the neuromuscular coordination of parasites, leading to their paralysis .
Pharmacokinetics
It is known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the paralysis of parasites, which allows the host body to easily remove or expel the invading organism .
Propriétés
IUPAC Name |
1-(2-ethylbutyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-3-10(4-2)9-12-7-5-11-6-8-12;;/h10-11H,3-9H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWURIXUYVVIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCNCC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2722517.png)
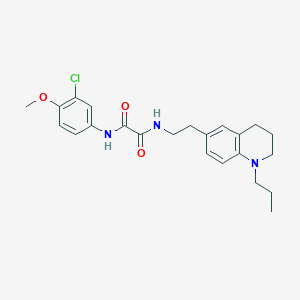
![2-(4-chlorophenyl)-5-isopropyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2722521.png)
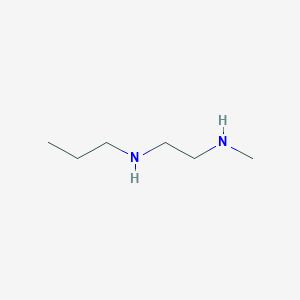
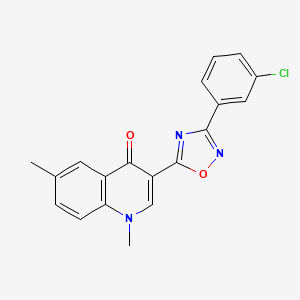

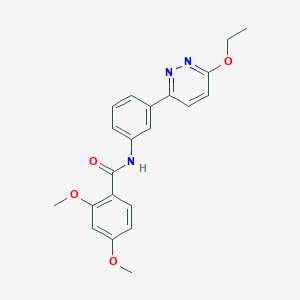
![(2Z)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylimino)-2H-chromene-3-carboxamide](/img/structure/B2722528.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide](/img/structure/B2722529.png)

![N-(4-bromo-3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2722533.png)
![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2722534.png)
![N-(4-bromophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2722535.png)
![2-[(2-Methylcyclopropyl)amino]ethanol](/img/structure/B2722536.png)
